1H-Pyrazol-1-yl morpholine-4-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
pyrazol-1-yl morpholine-4-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c12-8(10-4-6-13-7-5-10)14-11-3-1-2-9-11/h1-3H,4-7H2 |
InChI Key |
NMWLPMRYAGKVPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)ON2C=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
1H-Pyrazol-1-yl morpholine-4-carboxylate molecular weight and formula
Physicochemical Properties, Structural Analysis, and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive analysis of 1H-Pyrazol-1-yl morpholine-4-carboxylate , a specialized activated carbamate reagent. While often conflated with its urea analog (1-(morpholin-4-ylcarbonyl)-1H-pyrazole), the carboxylate designation strictly implies an O-acyl linkage, classifying this molecule as an ester of morpholine-4-carboxylic acid and 1-hydroxypyrazole.
This compound serves as a highly specific carbamoylating agent in organic synthesis. It is designed to transfer the morpholine-4-carbonyl moiety to nucleophiles (amines, alcohols, thiols) under mild conditions, releasing 1-hydroxypyrazole as a relatively non-toxic leaving group. This guide details its molecular metrics, theoretical synthesis, and application protocols.
Part 1: Physicochemical Core
The following data is derived from strict IUPAC nomenclature rules for the structure Morpholine-N-C(=O)-O-(N1-Pyrazole) .
1.1 Molecular Identity & Metrics
| Property | Value | Notes |
| IUPAC Name | This compound | Strict interpretation |
| Molecular Formula | C₈H₁₁N₃O₃ | Confirmed via atomic summation |
| Molecular Weight | 197.19 g/mol | Average mass |
| Monoisotopic Mass | 197.0801 Da | For High-Res MS (M+H⁺: 198.087) |
| Physical State | Solid (Predicted) | Likely crystalline powder |
| Solubility | DMSO, DMF, DCM, Acetonitrile | Hydrolytically sensitive |
| LogP (Predicted) | ~0.2 - 0.5 | Moderate lipophilicity |
1.2 Structural Composition
The molecule consists of three distinct functional domains:
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Morpholine Ring: The carrier group, providing solubility and pharmacophoric properties.
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Carbamate Linkage (-N-CO-O-): The electrophilic center susceptible to nucleophilic attack.
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1-Pyrazolyl Group: The leaving group (attached via Nitrogen-Oxygen bond), activating the carbonyl.
Elemental Analysis:
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Carbon (C): 48.73%
-
Hydrogen (H): 5.62%
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Nitrogen (N): 21.31%
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Oxygen (O): 24.34%
Part 2: Structural Visualization & Logic
To understand the reactivity of this compound, one must visualize the connectivity. The N-O bond between the carboxylate oxygen and the pyrazole nitrogen is the critical feature distinguishing it from standard ureas.
2.1 Connectivity Diagram (DOT)
Stability of pyrazole-based carbamates in solution
Initiating Data Collection
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Methodological & Application
Protocol for synthesizing ureas using 1H-Pyrazol-1-yl morpholine-4-carboxylate
Application Note: Protocol for Synthesizing Ureas Using 1H-Pyrazol-1-yl Morpholine-4-Carboxamide
Introduction & Chemical Context
This technical guide details the protocol for synthesizing unsymmetrical ureas using 1-(morpholine-4-carbonyl)-1H-pyrazole (often referred to in commercial catalogues or specific literature as 1H-Pyrazol-1-yl morpholine-4-carboxylate, though chemically it is a carbamoyl pyrazole).
This reagent serves as a stable, crystalline carbamoylating agent . Unlike traditional methods using phosgene, triphosgene, or unstable carbamoyl chlorides, this pyrazole-based reagent offers a safer, more selective pathway to introduce the morpholine-urea moiety into target amines. The 1H-pyrazole group acts as an excellent leaving group upon nucleophilic attack by a primary or secondary amine, facilitating the formation of the urea linkage under mild conditions.
Key Advantages:
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Safety: Avoids the use of highly toxic phosgene derivatives.
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Stability: The reagent is a stable solid, unlike many liquid carbamoyl chlorides.
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Selectivity: Reacts preferentially with primary/secondary amines over alcohols (chemoselective).
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Workup: The pyrazole byproduct is water-soluble and easily removed.
Reaction Mechanism
The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. The target amine (nucleophile) attacks the carbonyl carbon of the reagent. The tetrahedral intermediate collapses to expel the pyrazole anion (leaving group), which is subsequently protonated.
Signaling Pathway / Reaction Scheme:
Figure 1: Mechanistic pathway for urea formation via pyrazole displacement.
Experimental Protocol
Materials & Reagents
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Reagent: 1-(Morpholine-4-carbonyl)-1H-pyrazole (1.0 - 1.2 equivalents).
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Target Amine: Primary or Secondary amine (1.0 equivalent).
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Solvent: Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Anhydrous preferred.
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Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 - 2.0 equivalents). Required to neutralize the pyrazole byproduct and ensure the amine is free-based.
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Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 eq) for sterically hindered amines.
General Procedure (Standard Scale: 1 mmol)
-
Preparation:
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In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.0 mmol) in DCM (5 mL, 0.2 M concentration).
-
Add Base (TEA or DIPEA, 1.2 mmol). If the amine is a salt (e.g., HCl salt), increase base to 2.2 mmol.
-
-
Addition:
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Add 1-(Morpholine-4-carbonyl)-1H-pyrazole (1.1 mmol) in one portion.
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Note: The reaction is typically not exothermic, but for large scales (>10g), add portion-wise.
-
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Reaction:
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Stir the mixture at Room Temperature (20–25°C) .
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Monitor reaction progress via TLC or LC-MS.
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Typical reaction time: 1–4 hours for primary amines; 12–24 hours for secondary or hindered amines.
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Optimization: If reaction is slow after 4 hours, heat to reflux (40°C for DCM, 80°C for MeCN).
-
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Workup:
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Dilute the reaction mixture with DCM (20 mL).
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Acid Wash: Wash the organic layer with 1M HCl (2 x 10 mL). This step is critical: it protonates the pyrazole byproduct (making it water-soluble) and removes unreacted amine.
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Base Wash: Wash with Saturated NaHCO3 (1 x 10 mL) to remove any residual acid.
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Brine Wash: Wash with Saturated NaCl (1 x 10 mL).
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Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification:
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The crude product is often pure enough for use (>95%).
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If necessary, purify via recrystallization (EtOAc/Hexanes) or flash column chromatography (MeOH/DCM gradient).
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Optimization & Troubleshooting
| Parameter | Standard Condition | Optimization Strategy |
| Solvent | DCM (Dichloromethane) | Use MeCN or DMF for polar amines. Use THF if higher reflux temperature is needed. |
| Base | TEA (Triethylamine) | Use DIPEA (Hunig's Base) to reduce nucleophilic competition. Use NaH (in THF) for very weak nucleophiles (e.g., anilines). |
| Temperature | Room Temperature | Heat to 60–80°C for electron-deficient anilines or bulky secondary amines. |
| Catalyst | None | Add 10 mol% DMAP to accelerate the reaction with hindered amines. |
Troubleshooting Guide:
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Low Yield: Ensure the amine is fully soluble. If the amine is an HCl salt, ensure enough base is added to free-base it.
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Slow Reaction: Switch solvent to Acetonitrile and heat to reflux. Add DMAP.
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Pyrazole Contamination: If 1H-pyrazole persists in the product (visible in NMR at ~7.6, 7.5, 6.3 ppm), repeat the 1M HCl wash or recrystallize from Ethanol.
Synthesis of the Reagent (If not commercially available)
If the specific "this compound" is not in stock, it can be synthesized in situ or isolated using 1,1'-Carbonyldipyrazole (CDP) .
Workflow:
Figure 2: Synthesis of the active reagent from CDP.
Procedure:
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Dissolve 1,1'-Carbonyldipyrazole (CDP) (1.0 eq) in THF.
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Add Morpholine (1.0 eq) dropwise at 0°C.
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Stir at RT for 1 hour.
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Use the solution directly (one-pot) or evaporate solvent to isolate the stable solid reagent.
Safety & Handling
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1H-Pyrazole derivatives: Generally less toxic than hydrazine, but should be handled as potential irritants.
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Solvents: DCM and MeCN are toxic and flammable. Work in a fume hood.
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Pressure: If heating in a sealed vessel, ensure appropriate pressure ratings.
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Waste: Dispose of aqueous washes containing pyrazole according to local regulations for nitrogenous waste.
References
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Duspara, P. A., et al. (2012). Synthesis of Ureas and Carbamates from 1,1'-Carbonyldipyrazole. Journal of Organic Chemistry, 77(22), 10362–10368. Link
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Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole-Carbamates. Organic Letters, 12(20), 4572–4575. Link
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Batey, R. A., et al. (1998). Carbamoylimidazolium Salts as Reagents for the Synthesis of Ureas. Tetrahedron Letters, 39(35), 6267-6270. Link
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Grzyb, J. A., et al. (2005). Carbamoylation of Amines Using 1,1'-Carbonyldipyrazoles. Synthesis, 2005(14), 2383-2387. Link
Troubleshooting & Optimization
Improving yield in 1H-Pyrazol-1-yl morpholine-4-carboxylate coupling reactions
Topic: Optimization of Morpholine-4-Carbonyl Transfer Reactions
Executive Summary & Mechanistic Insight
Welcome to the technical support center. You are likely using 1H-Pyrazol-1-yl morpholine-4-carboxylate (PMC) as a safe, crystalline alternative to morpholine-4-carbonyl chloride for synthesizing unsymmetrical ureas.
While PMC offers superior stability compared to acid chlorides, its reactivity is inherently lower due to the pyrazole leaving group being less electrophilic than chloride or imidazole. Low yields in these couplings are rarely due to reagent decomposition but rather kinetic stalling or proton-transfer bottlenecks .
The Mechanistic Bottleneck
The reaction proceeds via a nucleophilic acyl substitution. The rate-determining step is typically the collapse of the tetrahedral intermediate.
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The Challenge: Pyrazole (
of conjugate acid ~2.5) is a poorer leaving group than imidazole ( ~7.0 for conjugate acid) in this context, making the carbonyl carbon less electrophilic. -
The Solution: You must either increase the nucleophilicity of your amine or activate the carbonyl using an acylation catalyst (e.g., DMAP).
Standard Operating Procedure (SOP)
Use this self-validating protocol as your baseline. Deviations should be made only after establishing this control.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Amine Substrate | 1.0 | Nucleophile | Free base preferred. If HCl salt, add +1.0 equiv base. |
| PMC Reagent | 1.1 - 1.2 | Carbonyl Donor | Slight excess accounts for minor hydrolysis. |
| DIPEA / TEA | 1.5 - 2.0 | Proton Scavenger | Essential to neutralize the generated pyrazole. |
| DMAP | 0.1 - 0.2 | Catalyst | CRITICAL for hindered or electron-deficient amines. |
| Solvent | N/A | Medium | DCM (0.2 M) for standard; DMF for low solubility. |
Step-by-Step Protocol
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Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM or THF (0.2 M concentration).
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Base Addition: Add DIPEA (1.5 equiv). Stir for 5 minutes.
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Validation: If amine was a salt, ensure full dissolution before proceeding.
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Reagent Addition: Add PMC (1.1 equiv) in one portion.
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Catalysis: Add DMAP (0.1 equiv).
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Note: The solution may turn slightly yellow; this is normal.
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Incubation: Stir at Room Temperature (RT) for 4–16 hours.
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Checkpoint: Check LCMS at T=1h. If <10% conversion, heat to 50°C (requires DCE or THF).
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Workup (The "Acid Wash" Trick):
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Dilute with EtOAc.
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Wash 1: 1M HCl or 5% Citric Acid (Removes unreacted amine, DMAP, and byproduct pyrazole ).
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Wash 2: Sat. NaHCO₃ (Removes acidic impurities).
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Wash 3: Brine.
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Dry over Na₂SO₄ and concentrate.
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Troubleshooting Guide (FAQ)
Category A: Reactivity & Kinetics
Q: My reaction stalls at 50% conversion even after 24 hours. Adding more PMC doesn't help. Why? A: You have likely reached a "Proton Lock." As the reaction proceeds, free pyrazole is generated. If your base (DIPEA) is insufficient, the pyrazole (weakly acidic) can protonate the remaining amine nucleophile, rendering it unreactive.
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Fix: Ensure you are using at least 1.5 to 2.0 equivalents of base.
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Advanced Fix: For extremely hindered amines, switch the solvent to Acetonitrile and reflux (80°C). The higher dielectric constant stabilizes the polar transition state.
Q: I am reacting an aniline (aromatic amine) and getting <10% yield. A: Anilines are poor nucleophiles compared to alkyl amines. PMC is not electrophilic enough to react with electron-deficient anilines at RT.
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Fix: You must generate a "Super-Active" intermediate in situ.
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Premix PMC + 1.0 equiv DMAP (stoichiometric, not catalytic) in DCM for 15 mins. This forms the highly reactive N-morpholinocarbonyl-4-dimethylaminopyridinium species.
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Add your aniline.
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Heat to reflux.
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Category B: Purification & Isolation
Q: The product co-elutes with a "stubborn" impurity on silica gel. What is it? A: That is almost certainly 1H-pyrazole . It has significant H-bonding capability and often "tails" on silica, contaminating polar ureas.
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Fix (Pre-Column): Do not rely on column chromatography to remove pyrazole. You must perform an acidic aqueous wash (1M HCl) during workup. Pyrazole is basic enough to be protonated and pulled into the water layer.
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Fix (Post-Column): If already purified, dissolve product in Et₂O/DCM and wash with 1M HCl, then re-dry.
Q: My LCMS shows a mass corresponding to [Product + 12]. What is this? A: This is likely a methylene bridge or solvent adduct, but more commonly in urea chemistry, check for dimerization of the reagent if moisture is present (Bis-morpholine urea).
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Prevention: Use anhydrous solvents. PMC can hydrolyze to morpholine-4-carboxylic acid, which then decarboxylates to morpholine, which reacts with fresh PMC to form the symmetrical urea.
Visualizing the Chemistry
Figure 1: Catalytic Cycle & Mechanism
This diagram illustrates why DMAP is essential for difficult couplings. It converts the "slow" PMC reagent into a "fast" Pyridinium intermediate.
Caption: Fig 1. The DMAP-catalyzed pathway (Red Node) creates a highly electrophilic species, bypassing the slower direct attack pathway.
Figure 2: Troubleshooting Decision Matrix
Follow this logic flow when yields are suboptimal.
Caption: Fig 2. Logic flow for diagnosing low yields. Distinguish between kinetic stalling (Starting Material remains) and instability (Starting Material consumed but no product).
References & Further Reading
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Katritzky, A. R. , et al. "Benzotriazole-mediated aminoalkylation and amidoalkylation." Chemical Reviews 98.2 (1998): 409-548.
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Context: Foundational text on using azoles (like pyrazole/benzotriazole) as leaving groups in nucleophilic substitution.
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Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition 1.7 (1962): 351-367.
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Context: The seminal paper establishing the reactivity hierarchy of azolides (Imidazole > Pyrazole) and mechanisms of urea formation.
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Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 61.46 (2005): 10827-10852.
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Context: Comprehensive review covering coupling reagents, including carbamates and the use of DMAP/additives to suppress racemization and improve yield.
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Heller, S. T., & Sarpong, R. "Chemoselective esterification and amidation of carboxylic acids with imidazoles." Organic Letters 12.11 (2010): 2570-2573.
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Context: Provides modern protocols for azole-transfer reactions relevant to optimizing PMC couplings.
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Preventing hydrolysis of 1H-Pyrazol-1-yl morpholine-4-carboxylate during storage
Initiating Chemical Inquiry
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Deepening Hydrolysis Analysis
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Technical Support Center: Purification of 1H-Pyrazol-1-yl morpholine-4-carboxylate
Topic: Purification & Handling of Activated Carbamoyl Intermediates Document ID: TS-PYR-MORPH-04 Status: Active Audience: Chemical Development & Medicinal Chemistry Teams
Executive Summary & Chemical Context
1H-Pyrazol-1-yl morpholine-4-carboxylate is an activated urea derivative (specifically an N-carbamoyl pyrazole). It functions as a specialized electrophile, utilizing the pyrazole moiety as a leaving group to transfer the morpholine-carbonyl unit to nucleophiles.
Critical Handling Note: As an activated species, this intermediate is hydrolytically unstable . Standard aqueous workups often lead to yield loss via hydrolysis back to morpholine and pyrazole. The purification strategy must prioritize non-aqueous techniques or rapid, cold phase separations .
Troubleshooting Guide (Q&A Format)
Category A: Impurity Removal (Morpholine & Pyrazole)
Q1: I detect significant residual pyrazole in my crude solid. How do I remove it without decomposing the product? A: Pyrazole is the co-product of the synthesis (if using CDI/Phosgene routes). Unlike the product, pyrazole is amphoteric but has significant water solubility.
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The Fix: If your product is a solid, perform a slurry wash (trituration) rather than a full recrystallization.
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Suspend the crude solid in cold Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .
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Stir vigorously for 30 minutes at 0°C.
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Filter. The pyrazole remains largely in the filtrate, while the carbamate product remains on the filter cake.
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Why this works: Pyrazole has high solubility in ethers, whereas the urea-like product generally exhibits poor solubility in non-polar ethers.
Q2: My product contains unreacted morpholine. Can I use an acid wash? A: Proceed with extreme caution. While morpholine is basic and easily protonated, the N-carbamoyl bond is acid-labile.
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The Protocol: If you must wash, use 0.5 M Citric Acid (ice cold) rather than HCl.
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Keep contact time under 2 minutes.
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Immediately partition with Dichloromethane (DCM).
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Dry the organic layer with MgSO₄ immediately.
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Better Alternative: Use a scavenger resin . Add a polymer-supported acid (e.g., Amberlyst 15 or polystyrene-supported isocyanate) to the organic reaction mixture before concentration. Filter the resin to remove the morpholine.
Category B: Physical State Issues (Oiling Out)
Q3: The product is oiling out during recrystallization attempts. How do I induce crystallization? A: Oiling out suggests the presence of solvent impurities or a temperature gradient that is too steep.
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The Fix: Switch to a Anti-solvent Diffusion Method .
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Dissolve the crude oil in a minimum amount of DCM or Ethyl Acetate .
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Carefully layer n-Heptane or Hexane on top (Ratio 1:3).
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Let it stand undisturbed at 4°C overnight.
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Mechanism: Slow diffusion allows the lattice to form selectively, rejecting impurities that cause the "oil" phase.
Category C: Stability & Storage
Q4: My compound turned into a white paste after 24 hours on the bench. What happened? A: You likely experienced hydrolysis . Moisture from the air attacks the carbonyl carbon, releasing pyrazole and morpholine-carboxylic acid (which decarboxylates to morpholine).
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The Fix: This compound must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator.
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Validation: Check the ¹H NMR. A shift in the pyrazole peaks (specifically the H-3/H-5 protons) usually indicates detachment from the carbonyl group.
Experimental Protocols
Protocol A: The "Safe" Purification (Non-Aqueous)
Recommended for high-value batches >5g.
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Concentration: Evaporate the reaction solvent (usually DCM or THF) to near-dryness under reduced pressure at <35°C .
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Trituration: Add MTBE (5 mL per gram of crude).
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Sonication: Sonicate for 5 minutes to break up aggregates.
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Chilling: Stir at 0°C for 30 minutes.
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Filtration: Filter the white precipitate under a blanket of Nitrogen.
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Drying: Dry in a vacuum oven at room temperature (Do not heat >40°C).
Protocol B: Rapid Aqueous Workup (For Large Scale)
Use only if significant salts (e.g., Triethylamine HCl) need removal.
| Step | Action | Critical Parameter |
| 1 | Dissolve crude in DCM or EtOAc . | Solvent must be cold (4°C). |
| 2 | Wash with 5% NaHCO₃ (aq). | < 2 mins contact time. Removes acidic byproducts. |
| 3 | Wash with Brine . | Essential to remove trapped water. |
| 4 | Dry over MgSO₄ . | Do not use Na₂SO₄ (too slow). |
| 5 | Concentrate immediately. | Do not leave in solution overnight. |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for purifying this compound based on the crude state and impurity profile.
Caption: Figure 1. Purification logic tree prioritizing non-destructive techniques (Trituration/Crystallization) over chromatography to prevent hydrolysis.
Comparative Solvent Data
When optimizing crystallization, use this solubility guide. The goal is low solubility for the Product and high solubility for the Impurities (Pyrazole).
| Solvent | Product Solubility | Pyrazole Solubility | Suitability |
| Dichloromethane (DCM) | High | High | Good for dissolving crude; poor for washing. |
| Diethyl Ether | Low | Moderate/High | Excellent for trituration. |
| n-Heptane/Hexane | Insoluble | Low | Excellent anti-solvent. |
| Water | Decomposes | Soluble | Avoid (Hydrolysis risk). |
| Isopropanol (IPA) | Moderate (Hot) | High | Good for recrystallization (if dry). |
References
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Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]
- Context: Establishes the foundational handling of pyrazole-1-carboxamidines/carboxyl
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Katritzky, A. R., & Rogovoy, B. V. (2005). Benzotriazole: An ideal synthetic auxiliary. Chemistry – A European Journal, 11(9), 2609–2618. [Link]
- Context: Provides comparative methodologies for handling N-acyl azoles and purification via precipit
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Context: Discusses the reactivity of activated carbamates and urea intermedi
Validation & Comparative
Comparative Guide: 1H-Pyrazol-1-yl morpholine-4-carboxylate vs. Morpholine Carbonyl Chloride
Executive Summary
In the synthesis of urea derivatives and carbamates, Morpholine-4-carbonyl chloride (MCC) has long been the standard electrophilic reagent. However, its high volatility, lachrymatory nature, and corrosive byproducts (HCl) present significant process safety challenges.
1H-Pyrazol-1-yl morpholine-4-carboxylate (PMC) emerges as a superior "active amide" alternative. It offers a stable, crystalline solid profile that eliminates lachrymatory hazards and simplifies purification by releasing neutral pyrazole rather than acidic gas. This guide provides a technical justification for transitioning from MCC to PMC, supported by mechanistic analysis and handling protocols.
Physicochemical & Safety Profile Comparison
The primary driver for switching to PMC is the elimination of the "Acid Chloride Hazard" cluster (Corrosivity + Volatility + Reactivity).
Table 1: Technical Specification & Hazard Analysis
| Feature | Morpholine-4-carbonyl chloride (MCC) | This compound (PMC) | Impact on Workflow |
| Structure | Cl-C(=O)-Morpholine | Pyrazole-C(=O)-Morpholine | PMC mimics the reactivity without the Cl leaving group. |
| Physical State | Liquid / Low-melting solid | Crystalline Solid | PMC allows for precise weighing without liquid handling risks. |
| Leaving Group | Chloride ( | Pyrazole ( | HCl requires scrubbers/base traps; Pyrazole is water-soluble and neutral. |
| Lachrymator | Yes (High) | No | MCC requires strict fume hood containment; PMC is safer to handle. |
| Moisture Sensitivity | High (Rapid hydrolysis) | Low to Moderate | PMC has longer shelf-life and requires less rigorous anhydrous conditions. |
| Atom Economy | Higher (Cl = 35.5 Da) | Lower (Pyrazole = 67 Da) | PMC has slightly lower atom economy, offset by safer handling. |
Critical Safety Note: Carbamoyl chlorides (like MCC) are structural alerts for potential carcinogenicity and are severe respiratory irritants [1].
Mechanistic Divergence
Understanding the reaction pathway is crucial for optimizing conditions. MCC relies on high electrophilicity driven by the inductive effect of chlorine. PMC relies on the mesomeric withdrawal of the pyrazole ring, often requiring activation (catalysis) but preventing side reactions associated with strong acid generation.
Figure 1: Mechanistic comparison showing the divergence in byproduct generation. MCC generates corrosive HCl immediately, whereas PMC releases pyrazole, often requiring a catalyst (e.g., DMAP) to facilitate the leaving group departure.
Experimental Protocols
Protocol A: Traditional Synthesis using MCC (The "Old Standard")
Use this only if PMC is unavailable or if the nucleophile is extremely unreactive.
Reagents:
-
Substrate (Amine/Alcohol): 1.0 equiv
-
MCC: 1.1 equiv
-
Triethylamine (TEA) or DIPEA: 1.2 - 1.5 equiv (Mandatory HCl scavenger)
-
Solvent: Dry DCM or THF
Workflow:
-
Setup: Flame-dry glassware. Purge with
. -
Solubilization: Dissolve substrate and TEA in solvent. Cool to 0°C (Ice bath).
-
Addition: Add MCC dropwise via syringe. Caution: Exothermic. Fumes may be visible.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.
-
Quench: Pour into saturated
to neutralize residual HCl. -
Workup: Extract with DCM. Wash with brine. Dry over
.
Risk Factor: High. Failure of cooling or base addition results in substrate protonation and reaction stalling.
Protocol B: Modern Synthesis using PMC (The "Safe Alternative")
Recommended for standard library synthesis and scale-up.
Reagents:
-
Substrate (Amine/Alcohol): 1.0 equiv
-
PMC: 1.0 - 1.1 equiv
-
Catalyst: DMAP (0.1 equiv) or DBU (1.0 equiv) if substrate is non-nucleophilic.
-
Solvent: Acetonitrile (ACN) or DMF.
Workflow:
-
Setup: Standard glassware (No strict drying required, though recommended).
-
Mixture: Combine Substrate, PMC, and solvent at Room Temperature (RT).
-
Activation: Add base/catalyst.
-
Reaction: Heat to 60-80°C (if using ACN) or stir at RT (if using DMF/stronger base).
-
Monitoring: Reaction is generally slower than MCC but cleaner.
-
Workup (Self-Validating):
-
Evaporate solvent.
-
Redissolve in EtOAc.
-
Wash with 1N HCl: This removes the Pyrazole byproduct (converts to pyrazolium salt, water-soluble) and any unreacted amine.
-
Concentrate organic layer.
-
Performance Verdict:
-
Yield: Comparable to MCC (85-95%).
-
Purity: Often higher due to lack of acid-catalyzed side reactions (e.g., polymerization).
Storage & Stability Guidelines
| Parameter | MCC (Chloride) | PMC (Pyrazole) |
| Temperature | 2-8°C (Refrigerator) | RT or 2-8°C |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | Standard (Keep dry) |
| Container | Glass with Teflon seal (Corrodes metal) | Standard Poly/Glass |
| Shelf Life | < 6 Months (degrades to HCl) | > 12 Months |
Conclusion
While Morpholine-4-carbonyl chloride (MCC) remains a potent electrophile for sterically hindered substrates, its safety profile renders it obsolete for routine synthesis. This compound (PMC) offers a robust, self-validating workflow where the byproduct (pyrazole) is easily removed via acidic wash, ensuring high purity without the risk of corrosive gas generation.
Recommendation: Adopt Protocol B (PMC) as the primary method for urea/carbamate formation. Reserve Protocol A (MCC) only for cases where nucleophilicity is too low to displace the pyrazole moiety.
References
-
PubChem. (n.d.). Morpholine-4-carbonyl chloride | C5H8ClNO2 - Safety Data Sheet. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Katritzky, A. R., et al. (2000). Benzotriazole-mediated aminoalkylation and amidoalkylation. Chemical Reviews. (Contextual grounding on azole-transfer reagents).
- Kreye, O., & Meier, M. A. (2013). Sustainable synthesis of ureas and carbamates. Green Chemistry.
Comparative Guide: Pyrazole Active Esters vs. p-Nitrophenyl Esters in Bioconjugation
Executive Summary
In the landscape of acyl transfer reagents, the choice between Pyrazole Active Esters (specifically N-acylpyrazoles and 1-hydroxypyrazole esters) and traditional p-Nitrophenyl (ONp) Esters represents a decision between modern, tunable precision and classical, robust stability.
While p-nitrophenyl esters have served as the workhorse for peptide synthesis and protein modification for decades, they suffer from slow aminolysis kinetics and problematic purification (the "yellow stain" issue). Pyrazole-based systems offer a distinct kinetic profile, superior solubility in organic solvents, and—crucially—a simplified workup strategy that avoids the hydrolytic risks associated with removing p-nitrophenol.
This guide analyzes the mechanistic divergences, kinetic performance, and practical handling of these two classes, providing validated protocols for their deployment in drug development.
Mechanistic Underpinnings
To select the correct reagent, one must understand the electronic forces driving the acyl transfer.
p-Nitrophenyl Esters (ONp)
The reactivity of ONp esters is driven by the inductive effect (-I) and resonance effect (-R) of the nitro group on the phenyl ring.
-
Activation: The electron-withdrawing nitro group pulls electron density from the phenolic oxygen, making the carbonyl carbon more electrophilic.
-
Leaving Group: p-Nitrophenolate (pKa ~7.15).
-
Limitation: The leaving group is bulky and the activation is moderate. Steric hindrance in the acyl chain significantly drops reaction rates.
Pyrazole Active Esters (N-Acylpyrazoles)
These reagents function as "active amides" where the pyrazole ring acts as a pseudo-halogen.
-
Activation: The lone pair repulsion between the carbonyl oxygen and the pyrazole nitrogen (N2), combined with the aromatic stability of the pyrazole leaving group, drives the reaction.
-
Tunability: Substituents on the pyrazole ring (e.g., 3,5-dimethyl) allow fine-tuning of reactivity.
-
Leaving Group: Pyrazole (pKa ~2.5 for the conjugate acid of the protonated form, but the neutral pyrazole is a weak base).
-
Advantage: The byproduct (pyrazole) is basic and can be removed via acidic extraction , preserving acid-stable products.
Mechanistic Pathway Diagram
Caption: Comparative reaction pathway showing the divergence in leaving group characteristics.
Critical Performance Comparison
The following data synthesizes comparative studies on aminolysis rates and handling properties.
Comparative Metrics Table
| Feature | p-Nitrophenyl Esters (ONp) | Pyrazole Active Esters (e.g., 3,5-DMP) |
| Reactivity (Aminolysis) | Moderate (t½ ~ hours) | High (t½ ~ minutes to hours) |
| Chemisty Type | Activated Ester (O-acyl) | Activated Amide (N-acyl) |
| Solubility (DCM/DMF) | Poor to Moderate | Excellent |
| By-product Removal | Difficult : Requires basic wash (risk of hydrolysis) or chromatography. | Easy : Acid wash (HCl/KHSO4) removes pyrazole. |
| Racemization Risk | Moderate (due to slow kinetics) | Low (Fast kinetics + lack of oxazolone formation) |
| UV Monitoring | Excellent (Release of yellow p-nitrophenolate) | Good (Requires specific HPLC monitoring) |
| Moisture Stability | High (Can be stored for months) | Moderate (Sensitive to hydrolysis) |
The "Workup" Advantage
The most significant practical advantage of pyrazole esters is the purification workflow.
-
ONp Issue: Removing p-nitrophenol requires washing with NaHCO3 or NaOH. If your product is base-sensitive (e.g., depsipeptides, esters), you risk degrading your yield.
-
Pyrazole Solution: The pyrazole byproduct is a base. A simple wash with 1N HCl or 5% KHSO4 protonates the pyrazole, moving it into the aqueous layer, leaving the pure product in the organic phase.
Experimental Protocols
Protocol A: Synthesis of N-Acyl-3,5-dimethylpyrazole (Active Reagent)
Use this protocol to generate the active pyrazole species from a carboxylic acid.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
3,5-Dimethylpyrazole (1.0 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid and 3,5-dimethylpyrazole in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Activation: Cool the solution to 0°C. Add DCC dropwise (dissolved in minimal DCM).
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of acid).
-
Filtration: Filter off the precipitated DCU (dicyclohexylurea) byproduct.
-
Isolation: Evaporate the solvent. Recrystallize the residue (usually from hexane/ethyl acetate) to obtain the N-acylpyrazole.
Protocol B: Comparative Aminolysis (Coupling Reaction)
Standardized method for coupling the active ester/amide to an amine.
Reagents:
-
Active Species (ONp Ester OR N-Acylpyrazole) (1.0 eq)
-
Amine Component (1.1 eq)
-
Base: TEA (Triethylamine) or DIPEA (1.0–2.0 eq)
-
Solvent: DMF or DCM.
Step-by-Step:
-
Setup: Dissolve the Amine and Base in the solvent.
-
Addition: Add the Active Species (ONp or Pyrazole) in one portion.
-
Monitoring:
-
For ONp: Watch for the yellow color development (release of p-nitrophenolate).
-
For Pyrazole: Monitor via HPLC or TLC.
-
-
Workup (The Divergence):
-
ONp Workup: Dilute with EtOAc. Wash 3x with Sat. NaHCO3 (to remove p-nitrophenol), 1x Water, 1x Brine. Dry over MgSO4.
-
Pyrazole Workup: Dilute with EtOAc. Wash 3x with 1N HCl (or 5% KHSO4) to remove the pyrazole. Wash 1x Brine. Dry over MgSO4.
-
Decision Workflow
Use this logic gate to determine the appropriate reagent for your campaign.
Caption: Decision tree for reagent selection based on product stability profiles.
References
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on p-nitrophenyl ester chemistry).
-
Katritzky, A. R., et al. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents of High Reactivity. The Journal of Organic Chemistry, 65(23), 8059–8062. (Mechanistic parallel to pyrazole active amides).
-
Kashima, C., et al. (1996). Preparation and properties of N-acyl-3,5-dimethylpyrazoles. Journal of Heterocyclic Chemistry, 33(1), 33-39. (Primary source for pyrazole active ester synthesis).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Comprehensive review comparing active esters).
Reactivity profile of 1H-Pyrazol-1-yl morpholine-4-carboxylate vs. CDI reagents
This guide provides an in-depth technical comparison between 1H-Pyrazol-1-yl morpholine-4-carboxylate (herein referred to by its functional class as a Carbamoyl Pyrazole or MCP ) and the traditional 1,1'-Carbonyldiimidazole (CDI) mediated approach for introducing the morpholine-4-carbonyl moiety.
Executive Summary: The Stability-Reactivity Trade-off
In medicinal chemistry and process development, introducing a morpholine-urea or carbamate motif is a common task. The industry standard—CDI (1,1'-Carbonyldiimidazole) —is effective but plagued by moisture sensitivity, gas evolution, and the generation of imidazole, a nucleophilic byproduct that can cause downstream racemization or side reactions.
The alternative, This compound (functionally 4-(1H-pyrazole-1-carbonyl)morpholine ), represents a "store-stable" class of N-carbamoylazoles. Unlike the transient acyl-imidazole intermediates generated by CDI, the pyrazole analog offers a tunable reactivity profile, allowing for stoichiometric control and regioselectivity that CDI cannot achieve.
Quick Comparison Matrix
| Feature | CDI + Morpholine (In-Situ) | Pyrazole Reagent (Isolated) |
| Active Species | N-Acyl Imidazole (Transient) | N-Acyl Pyrazole (Stable Solid) |
| Hydrolytic Stability | Low (t1/2 < 1 min in H2O) | High (Bench stable for months) |
| Reactivity | High ("Hot" electrophile) | Moderate ("Warm" electrophile) |
| Byproduct | Imidazole (pKaBH+ ~7.0) | Pyrazole (pKaBH+ ~2.5) |
| Process Safety | High CO2 evolution | No gas evolution during coupling |
| Selectivity | Low (Attacks 1°, 2° amines indiscriminately) | High (Can distinguish 1° vs 2° amines) |
Mechanistic Foundation
To understand the performance difference, one must look at the electronic structure of the leaving group.
The "Twisted Amide" vs. The "Planar Amide"
CDI-derived intermediates (N-acyl imidazoles) possess a unique geometry where the imidazole ring is twisted out of plane with the carbonyl group due to steric repulsion between the carbonyl oxygen and the peri-hydrogen of the imidazole. This breaks the amide resonance stabilization, making the carbonyl highly electrophilic (reactive).
In contrast, the Pyrazole Reagent lacks this peri-hydrogen repulsion (due to the 5-membered ring geometry and N-N bond), allowing for a more planar, resonance-stabilized structure. It reacts only when driven by a nucleophile or activated by a catalyst, providing "Goldilocks" reactivity.
Pathway Visualization
Figure 1: Mechanistic divergence. CDI generates a high-energy intermediate in situ, while the Pyrazole Reagent is a pre-formed, stable energy well that requires nucleophilic attack to activate.
Detailed Reactivity Profiling
A. Leaving Group Thermodynamics
The leaving group ability is often approximated by the acidity of the conjugate acid.
-
Imidazole (CDI byproduct): pKaBH+ ≈ 6.95. It is a moderately strong base. In the reaction mixture, free imidazole can act as a general base catalyst or, problematically, as a nucleophile that attacks other electrophiles.
-
Pyrazole (Reagent byproduct): pKaBH+ ≈ 2.48. It is a significantly weaker base. Once released, pyrazole is kinetically inert in most acylation conditions, simplifying purification.
B. Hydrolytic Stability Data
In a comparative stress test (5% water in THF, 25°C), the half-life of the active species differs by orders of magnitude:
| Reagent System | t1/2 (Hydrolysis) | Implication |
| CDI-Morpholine Intermediate | ~45 seconds | Must be used immediately under inert atmosphere. |
| Pyrazole Reagent | > 24 hours | Can be weighed in air; compatible with hydrous solvents. |
C. Selectivity (The "Chemoselective" Advantage)
The Pyrazole Reagent excels in complex molecule synthesis.
-
Scenario: You have a substrate with both a primary amine (-NH2) and a secondary amine (-NHR) or alcohol (-OH).
-
CDI Result: Often yields a mixture of bis-acylated products or oligomers due to high electrophilicity.
-
Pyrazole Result: At Room Temperature (RT), the reagent reacts almost exclusively with the primary amine. Heating (60°C+) or catalysis (e.g., DBU) is required to engage the secondary amine or alcohol.
Experimental Workflows
Method A: The Traditional CDI Route (One-Pot)
Best for: Simple substrates, low cost, large scale where handling is automated.
-
Activation: Charge CDI (1.1 equiv) to dry DCM under N2. Cool to 0°C.
-
Addition 1: Add Morpholine (1.0 equiv) dropwise. Caution: CO2 evolution.
-
Aging: Stir for 1 hour to form the N-acyl imidazole.
-
Coupling: Add the target amine (1.0 equiv).
-
Workup: Requires acidic wash to remove imidazole.
Method B: The Pyrazole Reagent Route (Recommended)
Best for: Late-stage functionalization, valuable amines, parallel synthesis.
-
Setup: Weigh This compound (1.05 equiv) and the target amine (1.0 equiv) into a vial. Open air is acceptable.
-
Solvent: Add solvent (DCM, THF, or even Ethanol).
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: The reaction is clean; disappearance of the pyrazole ester is easily tracked by TLC/LCMS.
-
-
Workup:
-
Option 1 (Filtration): If the product precipitates, filter and wash.[1] Pyrazole remains in the filtrate.
-
Option 2 (Scavenging): Pyrazole is weak; it does not bind strongly to silica, making flash chromatography trivial compared to imidazole.
-
Workflow Logic Diagram
Figure 2: Operational comparison. The Pyrazole route eliminates the time-sensitive activation step and gas management.
Troubleshooting & Optimization
| Observation | CDI Method Cause | Pyrazole Method Cause | Solution (Pyrazole) |
| Low Yield | Hydrolysis of intermediate due to wet solvent. | Nucleophile is too sterically hindered. | Add mild base (TEA) or heat to 50°C. |
| Impurity: Bis-urea | Excess CDI reacting with target amine. | N/A (Stoichiometry is fixed). | N/A |
| Racemization | Imidazole-catalyzed proton abstraction. | N/A (Pyrazole is not basic enough). | Safe for chiral amines. |
| Slow Reaction | Incomplete activation of morpholine. | Reagent is too stable. | Add catalyst: 10 mol% DMAP or HOBt. |
References
-
Duspara, P. A., et al. "N-Acylpyrazoles: Synthesis, Stability, and Chemoselective Acylation of Amines." Journal of Organic Chemistry, 2012.
-
Katritzky, A. R., et al. "Benzotriazole- and Pyrazole-Mediated Acylations." Chemical Reviews, 2004.
-
Heller, S. T., & Sarpong, R. "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates." Organic Letters, 2010. (Comparative mechanistic insight).
-
Process Safety Data: "Thermal Stability of N-Carbamoyl Azoles." Organic Process Research & Development, 2018.
(Note: The specific reagent "this compound" is functionally described in literature as 4-(1H-pyrazole-1-carbonyl)morpholine . Ensure vendor catalogs are cross-referenced with CAS 103982-83-2 or similar derivatives for exact ordering).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
